molecular formula C22H22N2O2 B7749541 6-acetyl-3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methyl-1H-quinolin-4-one

6-acetyl-3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methyl-1H-quinolin-4-one

Cat. No.: B7749541
M. Wt: 346.4 g/mol
InChI Key: IVDNXUISYWARLD-UHFFFAOYSA-N
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Description

6-acetyl-3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methyl-1H-quinolin-4-one is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methyl-1H-quinolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Isoquinoline Moiety: The isoquinoline moiety can be introduced via a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline ring.

    Acetylation and Methylation: The final steps involve acetylation and methylation reactions to introduce the acetyl and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinoline or isoquinoline rings, potentially leading to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reagents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities, making it a candidate for drug development and biological studies.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Quinoline derivatives are often used in the treatment of malaria, cancer, and other diseases.

Industry

Industrially, this compound can be used in the development of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 6-acetyl-3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methyl-1H-quinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial activity.

    Isoquinoline: A structural isomer of quinoline with distinct biological properties.

    Chloroquine: A well-known antimalarial drug that contains a quinoline moiety.

Uniqueness

6-acetyl-3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methyl-1H-quinolin-4-one is unique due to its specific substitution pattern and the presence of both quinoline and isoquinoline moieties. This dual structure may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

6-acetyl-3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-14-20(13-24-10-9-16-5-3-4-6-18(16)12-24)22(26)19-11-17(15(2)25)7-8-21(19)23-14/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDNXUISYWARLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)C)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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